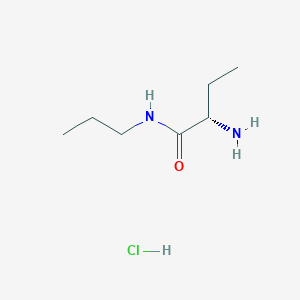

(2S)-2-Amino-N-propylbutanamide;hydrochloride

Description

(2S)-2-Amino-N-propylbutanamide hydrochloride is a chiral amide derivative characterized by an (S)-configured amino group at the second carbon of a butanamide backbone, substituted with an N-propyl group. Its molecular formula is C₇H₁₆N₂O·HCl, with a molecular weight of 180.67 g/mol (calculated from the free base: 144.21 g/mol + HCl). The compound is synthesized via amidation reactions, often employing coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) . Its hydrochloride form enhances solubility in polar solvents (e.g., methanol, DMSO) and stabilizes the compound for pharmacological applications .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-N-propylbutanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-3-5-9-7(10)6(8)4-2;/h6H,3-5,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYVBGHMMJBKDJ-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(CC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)[C@H](CC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-N-propylbutanamide;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butanamide and propylamine.

Amidation Reaction: The amidation reaction involves the reaction of butanamide with propylamine in the presence of a suitable catalyst, such as a strong acid or base, to form (2S)-2-Amino-N-propylbutanamide.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the (2S)-2-Amino-N-propylbutanamide to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

Batch Reactors: These are used for small to medium-scale production, where the reaction mixture is stirred and heated to the desired temperature.

Continuous Flow Reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-N-propylbutanamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carbonyl group in the amide can be reduced to form amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Oxidation of the amino group can lead to the formation of nitroso or nitro compounds.

Reduction: Reduction of the carbonyl group results in the formation of primary or secondary amines.

Substitution: Substitution reactions can yield a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

(2S)-2-Amino-N-propylbutanamide;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in drug synthesis.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-N-propylbutanamide;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The table below compares (2S)-2-Amino-N-propylbutanamide hydrochloride with five structurally related compounds:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stereochemistry |

|---|---|---|---|---|---|

| (2S)-2-Amino-N-propylbutanamide hydrochloride | 1568091-86-0 | C₇H₁₆N₂O·HCl | 180.67 | Amide, primary amine, propyl substituent | (2S) configuration |

| 2-Amino-N-propylacetamide | 62029-81-6 | C₅H₁₂N₂O | 116.16 | Amide, primary amine, shorter chain (acetamide) | Racemic or unspecified |

| (2S)-2-Amino-4-methoxy-butanoic acid hydrochloride | 3311-01-1 | C₅H₁₂ClNO₃ | 169.61 | Carboxylic acid, methoxy group, primary amine | (2S) configuration |

| Propan-2-yl (2S)-2-amino-3-methylbutanoate hydrochloride | 66854-99-7 | C₈H₁₈ClNO₂ | 195.69 | Ester, branched alkyl chain (isopropyl ester) | (2S) configuration |

| 2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride | 1220031-49-1 | C₁₃H₂₆ClN₂O | 248.79 | Cyclohexyl/ethyl substituents, tertiary amide | Racemic or unspecified |

Key Observations:

Functional Groups: The presence of a methoxy group in (2S)-2-Amino-4-methoxy-butanoic acid hydrochloride (CAS 3311-01-1) introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic propyl group in the target compound .

Steric Effects: Propan-2-yl (2S)-2-amino-3-methylbutanoate hydrochloride (CAS 66854-99-7) contains a bulky isopropyl ester group, which may hinder crystallinity compared to the linear propyl amide .

Spectroscopic and Crystallographic Data

| Parameter | (2S)-2-Amino-N-propylbutanamide Hydrochloride | (2S)-2-Amino-4-methoxy-butanoic acid Hydrochloride | Propan-2-yl (2S)-2-amino-3-methylbutanoate Hydrochloride |

|---|---|---|---|

| FTIR (C=O stretch) | ~1720 cm⁻¹ (amide I band) | ~1705 cm⁻¹ (carboxylic acid) | ~1745 cm⁻¹ (ester) |

| ¹H-NMR (δ ppm) | Propyl CH₃: ~0.9–1.1; NH₂: ~1.5–2.0 | Methoxy OCH₃: ~3.3; NH₂: ~2.2 | Isopropyl CH₃: ~1.2; ester CH: ~5.0 |

| X-ray Diffraction | Not reported | Monoclinic P2₁ space group | Chair conformation with axial substituents |

- The target compound’s amide group shows a characteristic C=O stretch at ~1720 cm⁻¹, similar to other amides but distinct from esters (~1745 cm⁻¹) or carboxylic acids (~1705 cm⁻¹) .

- Crystallographic data for analogues like (1R,2S,5R)-menthol esters () reveal non-centrosymmetric packing due to hydrogen bonding with chloride ions, a feature likely shared by the target compound .

Stability and Pharmacological Considerations

- Stability : Hydrochloride salts generally exhibit improved shelf life compared to free bases. However, compounds like MPPH () degrade in biological matrices (e.g., plasma, urine) over time, suggesting similar sensitivity for the target compound under physiological conditions .

- Bioactivity : While menthol-GABA conjugates () enhance GABA receptor modulation, the target compound’s propylamide structure may prioritize membrane permeability over receptor specificity .

Biological Activity

(2S)-2-Amino-N-propylbutanamide;hydrochloride, also known as a derivative of amino acids, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound's biological activity encompasses a range of effects, particularly in the context of neuropharmacology and metabolic studies.

The biological activity of (2S)-2-Amino-N-propylbutanamide is primarily attributed to its role as an amino acid analog. It is believed to interact with specific neurotransmitter systems, influencing pathways related to neurotransmission and metabolic processes. The compound has been studied for its potential effects on:

- Neurotransmitter Modulation : Acting as a modulator for neurotransmitters such as GABA and glutamate, which are crucial for neuronal excitability and inhibition.

- Metabolic Pathways : Its structural similarity to natural amino acids allows it to participate in various metabolic pathways, potentially influencing energy metabolism.

Pharmacological Studies

Recent studies have highlighted the pharmacological implications of (2S)-2-Amino-N-propylbutanamide. For instance, it has demonstrated:

- Antidepressant-like Effects : Research indicates that this compound may exhibit antidepressant-like properties in animal models, suggesting its potential utility in treating mood disorders.

- Anti-inflammatory Properties : Some studies have reported that (2S)-2-Amino-N-propylbutanamide can reduce inflammation markers, indicating a possible role in managing inflammatory conditions.

Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Neurotransmitter Modulation | Enhances GABAergic transmission | |

| Antidepressant-like Effects | Reduces depressive behavior | |

| Anti-inflammatory | Lowers cytokine levels |

Case Studies

-

Antidepressant Activity Study

- Objective : To evaluate the antidepressant-like effects of (2S)-2-Amino-N-propylbutanamide in rodent models.

- Methodology : Rodents were administered varying doses of the compound, followed by behavioral tests such as the forced swim test.

- Findings : Significant reductions in immobility time were observed at higher doses, indicating potential antidepressant activity.

-

Inflammation Model Study

- Objective : To assess the anti-inflammatory properties of (2S)-2-Amino-N-propylbutanamide.

- Methodology : In vitro assays were conducted using macrophage cell lines treated with lipopolysaccharides (LPS) alongside the compound.

- Findings : The compound significantly reduced the production of pro-inflammatory cytokines compared to controls.

Neuropharmacological Insights

Studies have shown that (2S)-2-Amino-N-propylbutanamide may enhance synaptic plasticity through modulation of excitatory and inhibitory neurotransmission. This modulation is crucial for learning and memory processes.

Metabolic Implications

The compound's role in metabolic pathways suggests that it might influence energy homeostasis. Its structural characteristics allow it to mimic natural substrates involved in metabolic reactions, which could be beneficial for conditions like obesity or diabetes.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for (2S)-2-Amino-N-propylbutanamide hydrochloride to ensure stability in laboratory settings?

- The compound should be stored at -20°C in airtight, light-protected containers to minimize degradation. Stability studies on analogous hydrochlorides (e.g., ephedrine derivatives) show significant degradation at 37°C over 48 hours, particularly in biological matrices like plasma or urine . For long-term storage, lyophilization is recommended if solubility permits.

Q. What analytical methods are suitable for quantifying (2S)-2-Amino-N-propylbutanamide hydrochloride in biological samples?

- Reverse-phase HPLC with UV detection (wavelength ~200–220 nm) is widely used for hydrochlorides, as validated for ephedrine derivatives . Sample preparation should include protein precipitation (e.g., acetonitrile) and purification via solid-phase extraction to reduce matrix interference. Calibration curves must account for potential degradation products .

Q. How can researchers confirm the stereochemical purity of (2S)-2-Amino-N-propylbutanamide hydrochloride?

- Chiral HPLC or polarimetry (measuring optical rotation) are standard methods. For example, stereochemical validation of (1R,2S)-ephedrine hydrochloride relied on chiral columns and comparison to reference standards with defined optical activity .

Advanced Research Questions

Q. How should researchers design experiments to assess microbial impacts on the stability of (2S)-2-Amino-N-propylbutanamide hydrochloride in biological matrices?

- Inoculate plasma/urine samples with E. coli (e.g., 10⁶ CFU/mL) and incubate at 37°C. Monitor stability via HPLC at intervals (0, 24, 48 hours). Include controls with antimicrobial agents (e.g., sodium azide) to isolate microbial effects. Degradation kinetics can be modeled using first-order rate equations .

Q. What experimental strategies resolve contradictions in stability data for hydrochlorides across different matrices?

- Conduct parallel studies in synthetic buffers (pH 7.4), plasma, and urine to isolate matrix-specific effects. For instance, stability discrepancies in ephedrine hydrochloride were linked to enzymatic activity in plasma and urea concentration in urine . Statistical tools like ANOVA with post-hoc tests (e.g., Tukey’s HSD) can identify significant differences.

Q. How can researchers optimize synthetic routes for (2S)-2-Amino-N-propylbutanamide hydrochloride to minimize byproducts?

- Employ DoE (Design of Experiments) to evaluate reaction parameters (temperature, solvent polarity, catalyst loading). For analogous amino acid hydrochlorides, nucleophilic substitution reactions under anhydrous conditions (e.g., DMF, 60°C) improved yield and reduced hydrolysis byproducts . Post-synthesis purification via recrystallization (ethanol/water) enhances enantiomeric purity .

Q. What methodologies assess the compound’s interaction with enzymes or receptors in biological systems?

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity studies. For example, SPR with immobilized human serum albumin quantified binding constants for ephedrine derivatives . In vitro assays (e.g., enzyme inhibition) should include positive controls (e.g., bestatin for aminopeptidases) and validate specificity via knockout models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.